molecular formula C25H25BrCl2FN3O5S2 B12377240 N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide

N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide

Cat. No.: B12377240
M. Wt: 681.4 g/mol
InChI Key: ULBHGKXUHYSORN-MRXNPFEDSA-N
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Description

N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide typically involves multiple steps, including the introduction of bromine, fluorine, and sulfonyl groups into the aromatic rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in disease processes, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Uniqueness: What sets N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide apart is its combination of bromine, fluorine, and sulfonyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25BrCl2FN3O5S2

Molecular Weight

681.4 g/mol

IUPAC Name

N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1

InChI Key

ULBHGKXUHYSORN-MRXNPFEDSA-N

Isomeric SMILES

C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br

Canonical SMILES

CC1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br

Origin of Product

United States

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